molecular formula C6H11NO B7549885 (E)-N-methylpent-2-enamide

(E)-N-methylpent-2-enamide

Cat. No. B7549885
M. Wt: 113.16 g/mol
InChI Key: LGJWBFOHDGOHPU-SNAWJCMRSA-N
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Description

(E)-N-methylpent-2-enamide, also known as MEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEPA is an unsaturated amide that contains a double bond between the second and third carbon atoms. This compound is synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail. In

Scientific Research Applications

  • Isomerization of N-Allyl Amides : A method for isomerizing a range of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity. These enamides have applications in synthesizing cis vicinal amino alcohols and tetrasubstituted α-borylamido complexes (Trost, Cregg, & Quach, 2017).

  • Fungicidal Activities : Enamides have been used in synthesizing natural products and biologically active substances. A study developed new 5-methylenemorpholin-3-one derivatives, which showed good in vitro fungicidal activity against P. oryzae (Tian et al., 2015).

  • Stereocontrolled Synthesis : A protecting group free, efficient, and stereoselective approach to generate β-halo-enamides was presented, offering a robust synthetic platform for producing E- or Z-enamides (Pasqua, Crawford, Long, & Marquez, 2012).

  • Tautomerism and Conformational Equilibria : A study on the N-acyl imine/enamide tautomerism of methyl 2-acetamidoacrylate showed preferences for certain conformations and tautomeric equilibria, important for understanding the structural behavior of enamides (Cativiela, García, Mayoral, & Salvatella, 1996).

  • Homochiral 1,2-Diols and α-Benzyloxy Carbonyl Compounds Synthesis : Homochiral enamides underwent diastereoselective epoxidation and subsequent epoxide opening to produce 1′-m-chlorobenzoyl-2′-hydroxy derivatives. This method shows the utility of enamides in asymmetric synthesis (Aciro et al., 2008).

  • Synthesis Methods : Enamides can be synthesized through the Curtius procedure, involving a stereospecific route and offering flexibility in generating both Z- and E-enamides (Brettle & Mosedale, 1988).

  • Muscle Relaxant, Antiinflammatory, and Analgesic Activities : A study reported the synthesis and evaluation of enamides for potent muscle relaxant, antiinflammatory, and analgesic activities, highlighting their potential in pharmaceutical applications (Musso et al., 2003).

properties

IUPAC Name

(E)-N-methylpent-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-4-5-6(8)7-2/h4-5H,3H2,1-2H3,(H,7,8)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJWBFOHDGOHPU-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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